molecular formula C6H9BrN+ B12824299 1-Methylpyridin-1-ium;hydrobromide

1-Methylpyridin-1-ium;hydrobromide

Cat. No.: B12824299
M. Wt: 175.05 g/mol
InChI Key: WTDKNKIQGBNMKG-UHFFFAOYSA-N
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Description

1-Methylpyridin-1-ium;hydrobromide is a quaternary ammonium compound derived from pyridine. It is known for its ionic nature and is often used in various chemical and industrial applications. The compound is formed by the methylation of pyridine, resulting in a positively charged nitrogen atom, which is balanced by a bromide anion.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyridin-1-ium;hydrobromide is typically synthesized by treating pyridine with methylating agents such as dimethyl sulfate. The reaction proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{CH}_3\text{OSO}_3^- ] This reaction results in the formation of the methylpyridinium ion, which can then be combined with hydrobromic acid to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale methylation of pyridine using similar methylating agents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyridin-1-ium;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methylpyridinium ion back to pyridine.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: N-methylpyridine N-oxide.

    Reduction: Pyridine.

    Substitution: Various substituted pyridinium compounds depending on the nucleophile used.

Scientific Research Applications

1-Methylpyridin-1-ium;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methylpyridin-1-ium;hydrobromide exerts its effects is primarily through its ionic nature. The positively charged nitrogen atom interacts with various molecular targets, influencing chemical reactions and biological pathways. For instance, in its potential anti-carcinogenic role, it may induce phase II enzymes via the Nrf2/ARE pathway .

Comparison with Similar Compounds

Uniqueness: 1-Methylpyridin-1-ium;hydrobromide is unique due to its specific ionic properties and the presence of the bromide anion, which can influence its reactivity and applications in different fields.

Properties

Molecular Formula

C6H9BrN+

Molecular Weight

175.05 g/mol

IUPAC Name

1-methylpyridin-1-ium;hydrobromide

InChI

InChI=1S/C6H8N.BrH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;

InChI Key

WTDKNKIQGBNMKG-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC=C1.Br

Origin of Product

United States

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